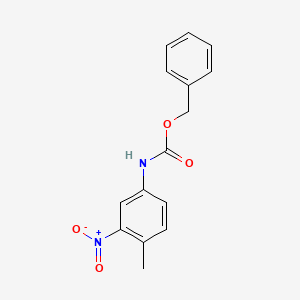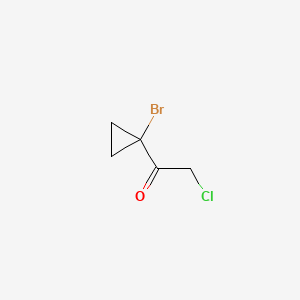![molecular formula C14H23NO6 B13505595 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound that features tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is notable for its cyclopropane ring, which imparts unique chemical properties due to the ring strain and the presence of Boc groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the Boc protection process .
化学反应分析
Types of Reactions
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific nucleophile used in the reaction .
科学研究应用
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
相似化合物的比较
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds also feature Boc groups and are used for similar purposes in organic synthesis.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit similar ring strain and reactivity.
Uniqueness
2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid is unique due to the combination of Boc protection and the cyclopropane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications .
属性
分子式 |
C14H23NO6 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)8-7(10(16)17)9(8)15-12(19)21-14(4,5)6/h7-9H,1-6H3,(H,15,19)(H,16,17) |
InChI 键 |
CQENTPUCJYRNGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1C(C1NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


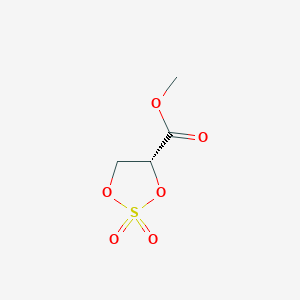
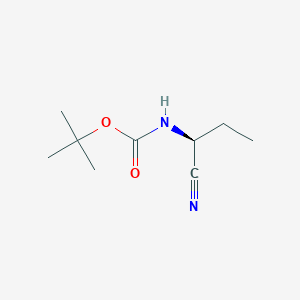
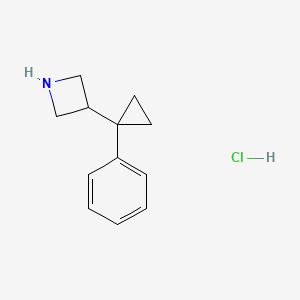




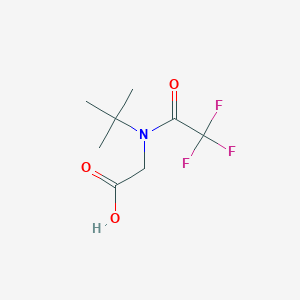
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
